molecular formula C14H11F10N3O B2964002 2,2,3,3,4,4,4-Heptafluoro-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butan-1-one CAS No. 1024270-91-4

2,2,3,3,4,4,4-Heptafluoro-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butan-1-one

Cat. No. B2964002
CAS RN: 1024270-91-4
M. Wt: 427.246
InChI Key: OXRZEKRCICERJL-UHFFFAOYSA-N
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Description

The compound “2,2,3,3,4,4,4-Heptafluoro-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butan-1-one” is a fluorinated compound with a piperazine ring and a pyridine ring. Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties, such as increased lipophilicity and metabolic stability .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and fluorine atoms. The piperazine ring is a six-membered ring with two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom. The presence of fluorine atoms would likely cause the compound to be quite electronegative .

Scientific Research Applications

Catalysis and Synthesis

A key intermediate for the synthesis of neuroleptic agents Fluspirilen and Penfluridol, which contain a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a piperazine moiety, has been prepared through a rhodium-catalyzed hydroformylation process. This process demonstrates the utility of such compounds in complex organic synthesis, specifically in the pharmaceutical sector (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Pharmacology

In pharmacological research, compounds containing piperazine and pyrrolidine moieties have been evaluated for their potential as antimalarial agents. The study revealed the importance of certain functional groups for antiplasmodial activity, underscoring the relevance of such fluorinated compounds in medicinal chemistry (Mendoza, Pérez-Silanes, Quiliano, Pabón, Galiano, González, Garavito, Zimic, Vaisberg, Aldana, Monge, & Deharo, 2011).

Material Science

In the field of material science, the synthesis of high quantum efficiency pure-red emitting Eu(iii) complexes incorporating trifluoromethyl moieties has been reported. These findings indicate the potential applications of such compounds in the development of new materials with specific optical properties (Bhat & Iftikhar, 2019).

Metabolism Studies

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has been studied for its metabolism in chronic myelogenous leukemia patients. The research identified the main metabolic pathways of flumatinib, highlighting the role of compounds with piperazine moieties in drug metabolism studies (Gong, Chen, Deng, & Zhong, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, it might interact with specific receptors or enzymes in the body. Without more information, it’s difficult to speculate further .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on the specific properties of the compound. Fluorinated compounds are generally quite stable, but they can be harmful or toxic in certain situations. It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

The use of fluorinated compounds in the pharmaceutical industry is a growing field, and there is much interest in developing new fluorinated compounds with improved properties. This compound could potentially be a part of that research .

properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F10N3O/c15-11(16,13(20,21)14(22,23)24)10(28)27-5-3-26(4-6-27)9-2-1-8(7-25-9)12(17,18)19/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRZEKRCICERJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F10N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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